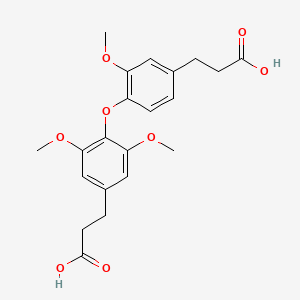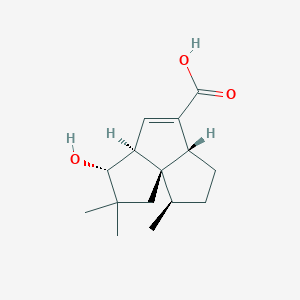
Pentalenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pentalenic acid is a tricyclic sesquiterpenoid compound that has been isolated from various Streptomyces species. It is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites. This compound is typically found as a co-metabolite of the sesquiterpenoid antibiotic pentalenolactone and related natural products .
準備方法
合成経路と反応条件: ペンタレニック酸の全合成には、分子内二重マイケル反応が鍵段階として含まれます。このプロセスは、4,4-ジメチルシクロペンテン-2-オンから6段階でビスエノンを調製することから始まります。 この中間体は、クロロトリメチルシラン、トリエチルアミン、塩化亜鉛と共に加熱することで、トリシクロ[7.3.0.0]ドデカンジオンを生成し、さらに変換されてペンタレニック酸を生成します .
工業的生産方法: 生合成には、シトクロムP450酵素CYP105D7が媒介する1-デオキシペンタレニック酸のヒドロキシル化が含まれます .
化学反応の分析
反応の種類: ペンタレニック酸は、酸化、還元、置換など、様々な化学反応を起こします。 酵素ペンタレニック酸シンターゼ(CYP105D7)は、1-デオキシペンタレニック酸のヒドロキシル化を触媒してペンタレニック酸を生成します .
一般的な試薬と条件:
酸化: ヒドロキシル化反応には、還元型フェレドキシンと分子状酸素(O₂)が試薬として必要です。
主要な生成物: ヒドロキシル化反応の主要な生成物は、ペンタレニック酸そのものです。 関連する生合成経路で生成される他の生成物には、ペンタレノラクトンとその誘導体があります .
4. 科学研究への応用
ペンタレニック酸は、化学、生物学、医学の分野において、特にいくつかの科学研究への応用があります。
化学: ペンタレニック酸は、セスキテルペノイド生合成と酵素触媒の研究のためのモデル化合物として役立ちます。
生物学: ストレプトマイセス属における代謝経路と遺伝子調節を調べるために使用されます。
医学: ペンタレニック酸とその誘導体は、潜在的な抗生物質の特性を持っているため、新しい抗菌剤の開発において関心の対象となっています
科学的研究の応用
Pentalenic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound serves as a model compound for studying sesquiterpenoid biosynthesis and enzyme catalysis.
Biology: It is used to investigate the metabolic pathways and genetic regulation in Streptomyces species.
Medicine: this compound and its derivatives have potential antibiotic properties, making them subjects of interest in the development of new antimicrobial agents
作用機序
ペンタレニック酸の作用機序には、ペンタレノラクトンの生合成におけるシャント代謝物としての役割が含まれます。酵素CYP105D7は、1-デオキシペンタレニック酸のヒドロキシル化を触媒してペンタレニック酸を生成します。 この酵素は、ヘム-チオレートタンパク質であり、還元型フェレドキシンと分子状酸素を使用して酸化反応を行います .
6. 類似化合物の比較
ペンタレニック酸は、ペンタレノラクトンとその誘導体などの他のセスキテルペノイド化合物と類似しています。これらの化合物は、共通の生合成経路と構造的特徴を共有しています。 ペンタレニック酸は、シャント代謝物としての役割と、CYP105D7による特異的な酵素的変換においてユニークです .
類似化合物:
- ペンタレノラクトン
- 1-デオキシペンタレニック酸
- ネオペンタレノコトラクトン
ペンタレニック酸は、その特異的な生合成上の役割と、ユニークな酵素的反応によって際立っています。
類似化合物との比較
- Pentalenolactone
- 1-deoxypentalenic acid
- Neopentalenoketolactone
This compound stands out due to its specific biosynthetic role and the unique enzymatic reactions it undergoes.
特性
分子式 |
C15H22O3 |
|---|---|
分子量 |
250.33 g/mol |
IUPAC名 |
(1S,2R,5R,8S,9R)-9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18)/t8-,10+,11-,12-,15+/m1/s1 |
InChIキー |
WBLTVUMJMJIOGQ-YCGCYHNXSA-N |
SMILES |
CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C |
異性体SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC([C@@H]([C@H]3C=C2C(=O)O)O)(C)C |
正規SMILES |
CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


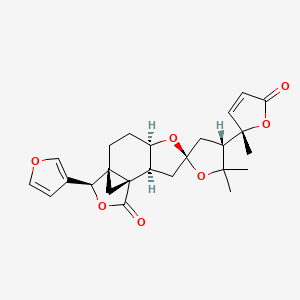
![(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B1247214.png)
![3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone](/img/structure/B1247216.png)
![8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol](/img/structure/B1247218.png)

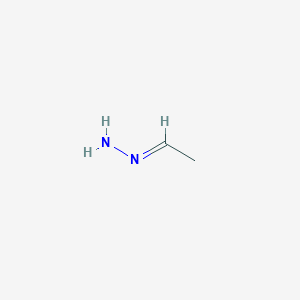
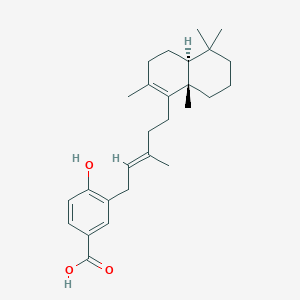

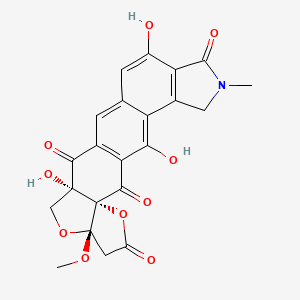
![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)
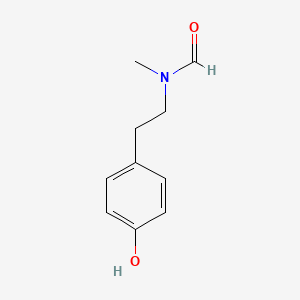
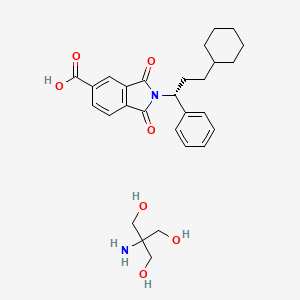
![1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)
